![molecular formula C6H6N4O B1619814 7,8-Dihydro-6(5H)-pteridinone CAS No. 51036-16-9](/img/structure/B1619814.png)
7,8-Dihydro-6(5H)-pteridinone
Übersicht
Beschreibung
7,8-Dihydro-6(5H)-pteridinone, also known as dihydrobiopterin (BH2), is a naturally occurring compound that plays a crucial role in various biochemical processes in the human body. It is a precursor to tetrahydrobiopterin (BH4), which is an essential cofactor for the activity of several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase.
Wissenschaftliche Forschungsanwendungen
Medicine
- Enzyme Purification : 7,8-Dihydro-6(5H)-pteridinone has been used in the purification of enzymes such as 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase from Escherichia coli, which is crucial for various biochemical applications .
- Antimalarial Research : The compound is part of the folate biosynthesis pathway in Plasmodium falciparum and has no orthologue in the human genome, making it a target for antimalarial drug development .
Chemistry
- Synthesis of Inhibitors : It serves as a base structure for modifying inhibitors in pharmaceutical chemistry, particularly in the synthesis of thiopyrano[4,3-d]pyrimidine derivatives .
- Heterocyclic Chemistry : The compound is used as an intermediate in the synthesis of novel heterocycles, which are important in developing new pharmaceuticals .
Industrial Applications
Wirkmechanismus
Target of Action
The primary target of the compound 7,8-Dihydro-6(5H)-pteridinone is the enzyme 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) . This enzyme is part of the essential folate biosynthesis pathway in certain organisms, such as the malaria parasite Plasmodium falciparum . It’s worth noting that this enzyme has no orthologue in the human genome .
Mode of Action
The compound 7,8-Dihydro-6(5H)-pteridinone interacts with its target, the enzyme HPPK, by binding to it
Biochemical Pathways
The compound 7,8-Dihydro-6(5H)-pteridinone is involved in the folate biosynthesis pathway . This pathway is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-tRNA . The compound’s interaction with the enzyme HPPK affects this pathway, potentially disrupting these crucial biological processes .
Pharmacokinetics
Some compounds active against the enzyme hppk have shown good metabolic stability and low toxicity . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of 7,8-Dihydro-6(5H)-pteridinone’s action are largely dependent on its interaction with the enzyme HPPK. By interacting with this enzyme, the compound can disrupt the folate biosynthesis pathway, potentially leading to a deficiency in crucial biological molecules such as purines, pyrimidines, and amino acids .
Action Environment
The action, efficacy, and stability of 7,8-Dihydro-6(5H)-pteridinone can be influenced by various environmental factors. For instance, the reaction conditions for certain chemical reactions involving the compound were optimized under microwave irradiation . .
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pteridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1,3H,2H2,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYZVBUANICGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=CN=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343688 | |
Record name | 7,8-dihydro-5H-pteridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-6(5H)-pteridinone | |
CAS RN |
51036-16-9 | |
Record name | 7,8-dihydro-5H-pteridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 7,8-dihydropteridin-6(5H)-one derivatives and how do they influence their biological activity?
A: 7,8-Dihydropteridin-6(5H)-one derivatives are characterized by a bicyclic core structure with various substituents attached at different positions. These substituents significantly impact the compounds' biological activity, influencing their interactions with target proteins and their overall pharmacological profiles. For instance, research has shown that introducing specific substituents at the 2- and 8- positions of the 7,8-dihydropteridin-6(5H)-one scaffold can enhance its inhibitory activity against heat shock protein 90 (Hsp90) []. Similarly, modifications at the 5-position have been explored to modulate the potency and selectivity of these compounds as anticancer agents [].
Q2: Can you elaborate on the synthesis of 7,8-dihydropteridin-6(5H)-one derivatives?
A: Researchers have developed various synthetic approaches for 7,8-dihydropteridin-6(5H)-ones. One commonly employed method involves a one-pot SnAr-amidation cyclization reaction between 4-chloropyrimidin-5-amine and an amino acid like (S)-N-methylalanine []. This reaction efficiently forms the desired dihydropteridinone core with high optical purity. Further modifications can be introduced at different positions of the scaffold through subsequent synthetic steps. Alternative strategies include solid-phase synthesis [] and combined solution-phase and solid-phase approaches [], offering flexibility in introducing diverse substituents and generating libraries of analogs for structure-activity relationship studies.
Q3: How does GS-9620, a 7,8-dihydropteridin-6(5H)-one derivative, exert its antiviral effects without detectable systemic interferon-α?
A: GS-9620, a potent, orally bioavailable Toll-like receptor 7 (TLR7) agonist, demonstrates a unique pharmacological profile. Preclinical studies in mice and monkeys revealed that oral GS-9620 induces interferon-stimulated genes (ISGs) like OAS1 and MX1, indicative of an antiviral innate immune response []. Notably, this induction occurs without detectable levels of systemic interferon-α (IFN-α), differentiating it from conventional IFN-α therapies. This "presystemic" response is attributed to GS-9620's high intestinal absorption and localized activation of TLR7, likely in plasmacytoid dendritic cells within the gut-associated lymphoid tissue and/or the liver []. This localized activation effectively triggers an antiviral response without the systemic side effects associated with IFN-α.
Q4: Have any studies investigated the application of design of experiments (DoE) in optimizing the synthesis of 7,8-dihydropteridin-6(5H)-one derivatives?
A: Yes, researchers have successfully employed DoE to optimize the synthesis of 7,8-dihydropteridin-6(5H)-ones []. In a study focusing on the one-pot SnAr-amidation cyclization reaction, DoE analysis facilitated the optimization of five key reaction variables, including temperature, time, and reagent concentrations []. This optimization significantly improved the reaction conversion from 26% to 74% while reducing the reaction time and maintaining high optical purity of the desired product [].
Q5: How do modifications to the 7,8-dihydropteridin-6(5H)-one structure impact its interaction with specific protein targets, such as ALK and BRD4?
A: Researchers have explored structure-based design strategies to fine-tune the selectivity and potency of 7,8-dihydropteridin-6(5H)-one derivatives towards specific protein targets like anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) []. For example, modifying a known dual polo-like kinase (PLK)-1–BRD4 inhibitor by incorporating specific substituents led to a compound with enhanced ALK activity while significantly reducing PLK-1 activity, all while preserving BRD4 activity []. This example demonstrates the potential of rational design to optimize the interactions of these compounds with their intended protein targets, paving the way for developing more selective and effective therapeutics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.